molecular formula C15H17N3O3S2 B2492144 1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097864-35-0

1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2492144
CAS No.: 2097864-35-0
M. Wt: 351.44
InChI Key: ASHJXVFIPJIUOP-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonamide group, and thiophene and furan moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trimethylpyrazole: A simpler analog without the sulfonamide, thiophene, and furan groups.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.

    Furan derivatives: Compounds containing the furan ring, used in various chemical and pharmaceutical applications.

Uniqueness

1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both thiophene and furan rings enhances its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-10-15(11(2)18(3)17-10)23(19,20)16-9-12-6-7-13(21-12)14-5-4-8-22-14/h4-8,16H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHJXVFIPJIUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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